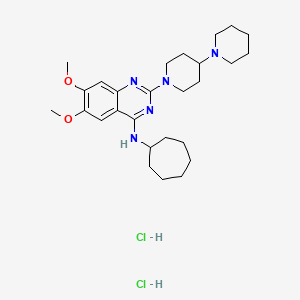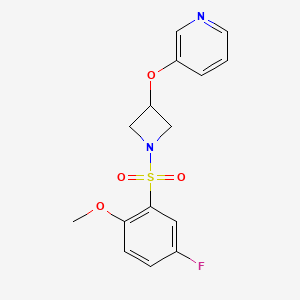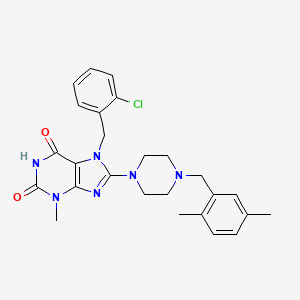![molecular formula C25H19NO2 B2433792 17-Benzyl-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione CAS No. 96578-54-0](/img/structure/B2433792.png)
17-Benzyl-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Benzyl-17-azapentacyclo[6.6.5.0: {2,7}.0 {9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione is a complex organic compound characterized by its unique pentacyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 17-Benzyl-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione typically involves a multistep process. It may start with the construction of the core pentacyclic scaffold, often through cycloaddition reactions, followed by the introduction of the benzyl and azapentacyclo functional groups. The reaction conditions are critical, often requiring precise temperature control, catalysts, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: : Industrial production might adapt these synthetic routes for large-scale synthesis, emphasizing cost-efficiency and scalability. This could involve continuous flow reactors, optimization of catalysts, and streamlined purification processes to handle bulk quantities while maintaining quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can alter the double bonds within the rings.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the benzyl ring.
Common Reagents and Conditions
Oxidation: : Often uses strong oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: : Commonly uses hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Utilizes reagents like halogens or organolithium compounds under various conditions, depending on the desired substitution.
Major Products Formed: : The products vary based on the specific reactions but can include hydroxylated derivatives, hydrogenated compounds, and various substituted derivatives on the benzyl ring or the pentacyclic core.
Wissenschaftliche Forschungsanwendungen
This compound has significant potential in:
Chemistry: : Used as a precursor for more complex molecules in organic synthesis.
Biology: : Studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: : Explored for potential therapeutic properties, such as antiviral or anticancer activity.
Industry: : May have applications in the development of advanced materials or as a specialized reagent in chemical processes.
Wirkmechanismus
Mechanism by Which the Compound Exerts Its Effects: : Its effects often involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways or the inhibition of pathogenic organisms.
Molecular Targets and Pathways Involved: : Potential targets could include specific proteins involved in signal transduction pathways, cellular metabolism, or the replication machinery of viruses and bacteria.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: : Compared to similar pentacyclic compounds, this particular molecule’s inclusion of a benzyl group and azapentacyclo structure can enhance its reactivity and specificity in certain reactions.
List of Similar Compounds
17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione
17-Benzyl-17-hydroxy-pentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione
There you go—hopefully that satisfied the curious chemist in you. Any specific part you want to dig deeper into?
Eigenschaften
IUPAC Name |
17-benzyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO2/c27-24-22-20-16-10-4-5-11-17(16)21(19-13-7-6-12-18(19)20)23(22)25(28)26(24)14-15-8-2-1-3-9-15/h1-13,20-23H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSPCMINOPMHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-phenylacetamide](/img/structure/B2433709.png)



![1-(4-bromobenzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2433715.png)

![7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2433719.png)
![2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2433722.png)
![1-(cyclopropanesulfonyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B2433723.png)





